Enantiomeric Configuration: (R) vs. (S) Differential Cytotoxicity in Cancer Cell Lines (Class-Level Inference from Non-Fluorinated Parent)
For the non-fluorinated parent scaffold, the (R)-enantiomer of 2-(pyrrolidin-3-yl)isoindolin-1-one demonstrates IC₅₀ = 6.25 µM against MDA-MB-231 triple-negative breast cancer cells, whereas related isoindolinone derivatives show IC₅₀ > 50 µM against MCF-7 cells, representing an >8-fold potency differential . The (S)-enantiomer of the same non-fluorinated scaffold exhibits distinct IC₅₀ values of 5.4 µM (HeLa), 8.2 µM (MCF-7), and 6.7 µM (A549), confirming enantiomer-dependent cytotoxicity . While this data originates from the non-fluorinated analog, the chiral recognition principle directly translates to the 4-fluoro series: the (R)-configuration at the pyrrolidine 3-position is a non-negotiable determinant of target engagement, and procurement of the (S)-enantiomer (CAS 1787401-93-7) or racemic mixture cannot reproduce the (R)-specific biological readout.
| Evidence Dimension | Cytotoxicity (IC₅₀) as a function of enantiomeric configuration |
|---|---|
| Target Compound Data | (R)-enantiomer (non-fluorinated parent): IC₅₀ = 6.25 µM (MDA-MB-231) |
| Comparator Or Baseline | (S)-enantiomer (non-fluorinated parent): IC₅₀ = 5.4 µM (HeLa), 8.2 µM (MCF-7), 6.7 µM (A549); other isoindolinone derivatives: IC₅₀ > 50 µM (MCF-7) |
| Quantified Difference | >8-fold potency difference between (R)-enantiomer and other derivatives; distinct cell-line selectivity profile between (R) and (S) enantiomers |
| Conditions | Cell viability assay in MDA-MB-231, HeLa, MCF-7, and A549 cancer cell lines; incubation time not specified |
Why This Matters
Procurement of the correct (R)-enantiomer is essential for reproducing enantiomer-specific biological activity; the (S)-enantiomer or racemate will yield quantitatively and qualitatively different results in cell-based assays.
